molecular formula C10H12ClIO B13690294 1-(tert-Butoxy)-4-chloro-2-iodobenzene

1-(tert-Butoxy)-4-chloro-2-iodobenzene

Cat. No.: B13690294
M. Wt: 310.56 g/mol
InChI Key: MCEBAUHNTCVBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxy)-4-chloro-2-iodobenzene (SY298912) is a substituted aromatic compound featuring a tert-butoxy group at position 1, chlorine at position 4, and iodine at position 2 (Figure 1). Its molecular formula is C₁₀H₁₂ClIO, with a molecular weight of 314.56 g/mol (calculated).

The tert-butoxy group imparts steric bulk and stability, while the chlorine and iodine substituents influence electronic properties and reactivity.

Properties

Molecular Formula

C10H12ClIO

Molecular Weight

310.56 g/mol

IUPAC Name

4-chloro-2-iodo-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClIO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3

InChI Key

MCEBAUHNTCVBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-4-chloro-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)-4-chlorobenzene. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-4-chloro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(tert-Butoxy)-4-chloro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Medicine: It may serve as a precursor for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-4-chloro-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the chloro and iodo groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparison of 1-(tert-Butoxy)-4-chloro-2-iodobenzene with Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Commercial Availability (Price)
This compound C₁₀H₁₂ClIO Cl (4), I (2), tert-butoxy (1) 314.56 N/A Not available (likely custom synthesis)
1-tert-Butyl-4-iodobenzene C₁₀H₁₃I I (4), tert-butyl (1) 260.12 35779-04-5 $697.17/25 g
1-tert-Butoxy-4-chlorobenzene C₁₀H₁₃ClO Cl (4), tert-butoxy (1) 200.66 N/A Available (custom synthesis)
1-(tert-Butoxy)-3-chloro-5-fluorobenzene C₁₀H₁₁ClFO Cl (3), F (5), tert-butoxy (1) 216.64 N/A Not available
Key Observations:

Substituent Diversity : The target compound uniquely combines iodine (ortho) and chlorine (para) with a tert-butoxy group, whereas analogues like 1-tert-Butyl-4-iodobenzene lack oxygen and chlorine, affecting polarity and reactivity .

Molecular Weight : The iodine atom significantly increases molecular weight compared to fluorine- or chlorine-only analogues (e.g., 1-tert-Butoxy-3-chloro-5-fluorobenzene at 216.64 g/mol vs. 314.56 g/mol for the target) .

Commercial Availability : Only 1-tert-Butyl-4-iodobenzene is commercially available, highlighting the niche status of the target compound .

Research Findings and Gaps

  • Stability : Analogues like 1-tert-Butoxy-4-chlorobenzene are stable under standard storage conditions , suggesting similar stability for the target compound if handled properly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.